

Application Notes and Protocols for Ethyl 8-(2-iodophenyl)-8-oxooctanoate

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Compound of Interest

Compound Name: Ethyl 8-(2-iodophenyl)-8-oxooctanoate

Cat. No.: B1327870

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Abstract

Ethyl 8-(2-iodophenyl)-8-oxooctanoate is a synthetic organic compound with potential applications in medicinal chemistry and organic synthesis. Its structure, featuring a 2-iodoaryl ketone moiety, makes it a versatile intermediate for the synthesis of more complex molecules through various cross-coupling reactions. This document provides a proposed experimental protocol for its synthesis and outlines potential applications with generalized experimental procedures. Due to the limited availability of specific data in the public domain, this document serves as a foundational guide for researchers.

Chemical Properties and Data

While specific experimental data for **Ethyl 8-(2-iodophenyl)-8-oxooctanoate** is scarce, its basic chemical properties are available from chemical suppliers.^{[1][2]} This information is crucial for handling and characterization.

Property	Value	Source
CAS Number	898777-21-4	[1][2]
Molecular Formula	C ₁₆ H ₂₁ IO ₃	[1][2]
Molecular Weight	388.24 g/mol	[1][2]
Predicted Boiling Point	428.6±30.0 °C	[2]
Predicted Density	1.393±0.06 g/cm ³	[2]

Proposed Synthesis Protocol

A plausible and common method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[3][4][5][6] The following is a proposed two-step synthesis for **Ethyl 8-(2-iodophenyl)-8-oxooctanoate**.

Step 1: Synthesis of 8-oxo-8-(2-iodophenyl)octanoic acid via Friedel-Crafts Acylation

This step involves the acylation of iodobenzene with suberic anhydride.

- Materials:
 - Iodobenzene
 - Suberic anhydride
 - Aluminum chloride (AlCl₃)
 - Dichloromethane (DCM)
 - Hydrochloric acid (HCl), 1M
 - Sodium sulfate (Na₂SO₄)
 - Round-bottom flask
 - Magnetic stirrer

- Ice bath
- Separatory funnel
- Rotary evaporator
- Procedure:
 - In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve suberic anhydride (1.0 eq) in anhydrous dichloromethane.
 - Cool the solution in an ice bath to 0 °C.
 - Carefully add aluminum chloride (2.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
 - To this mixture, add iodobenzene (1.2 eq) dropwise over 30 minutes.
 - Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 8-oxo-8-(2-iodophenyl)octanoic acid.
 - Purify the crude product by column chromatography or recrystallization.

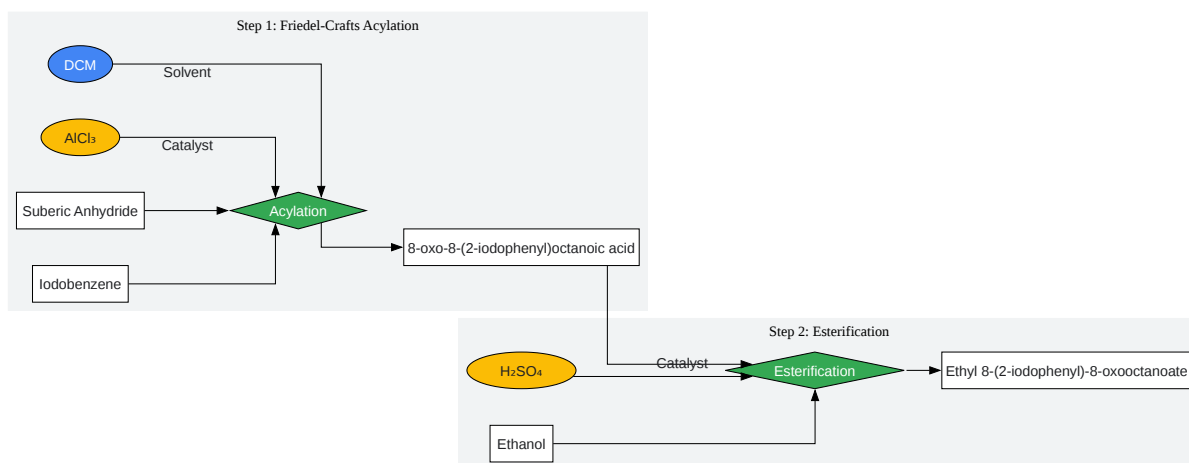
Step 2: Esterification to **Ethyl 8-(2-iodophenyl)-8-oxooctanoate**

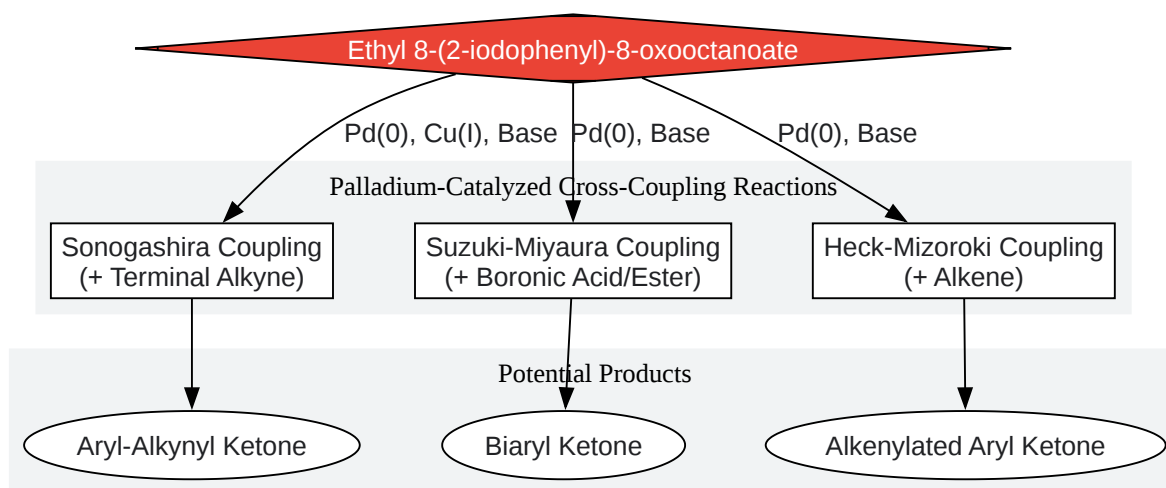
This step converts the carboxylic acid to its ethyl ester.

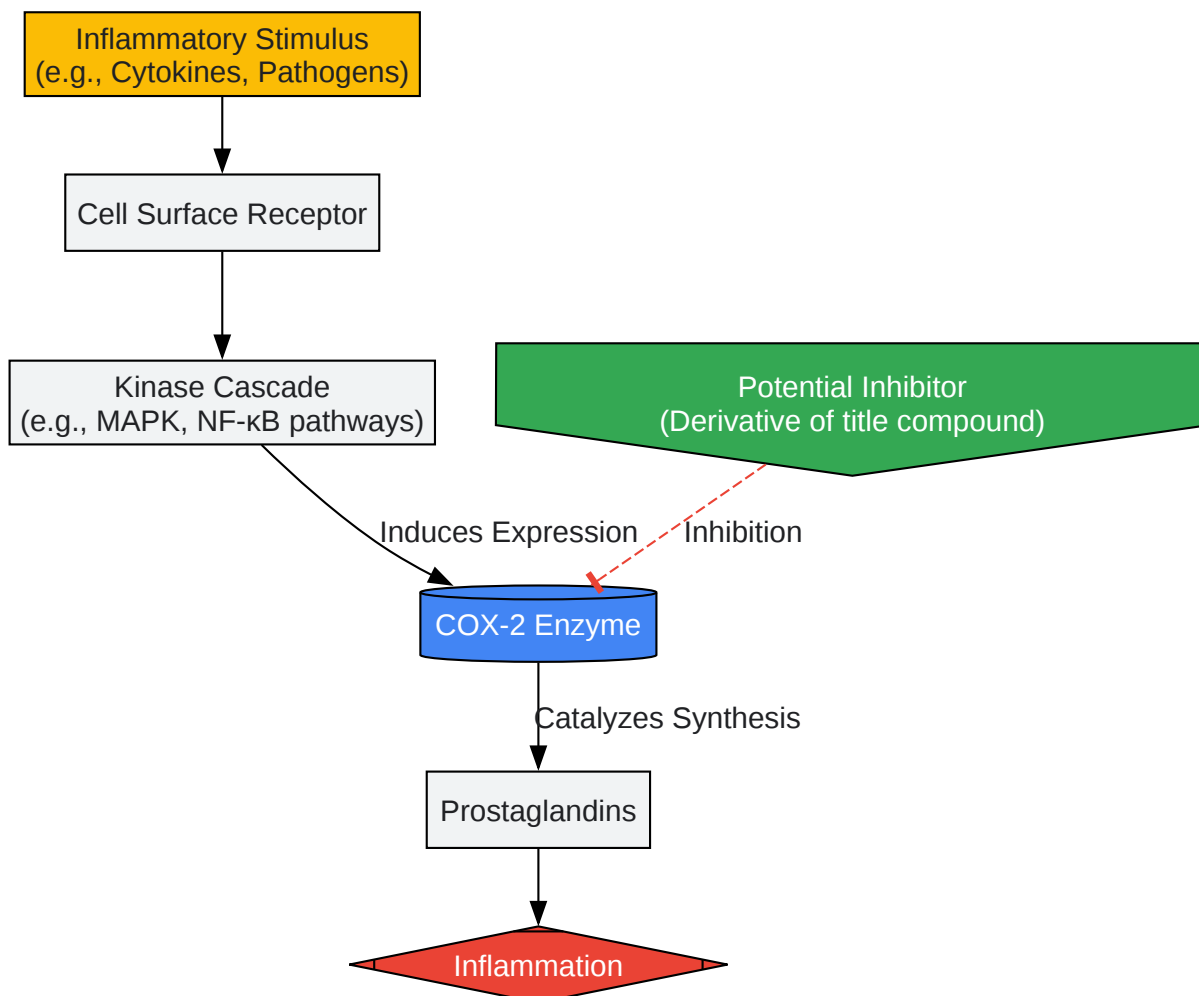
- Materials:
 - 8-oxo-8-(2-iodophenyl)octanoic acid
 - Ethanol (absolute)
 - Sulfuric acid (H₂SO₄), concentrated
 - Sodium bicarbonate (NaHCO₃), saturated solution
 - Round-bottom flask
 - Reflux condenser
 - Heating mantle
- Procedure:
 - Dissolve the purified 8-oxo-8-(2-iodophenyl)octanoic acid in an excess of absolute ethanol in a round-bottom flask.
 - Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
 - Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.
 - Monitor the reaction by TLC.
 - After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
 - Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.
 - Wash with water and then brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain **Ethyl 8-(2-iodophenyl)-8-oxooctanoate**.

- Further purification can be achieved by column chromatography.

Diagram of the Proposed Synthetic Workflow:







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